![molecular formula C24H25N3O2 B610375 3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid CAS No. 1851373-36-8](/img/structure/B610375.png)

3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid

Vue d'ensemble

Description

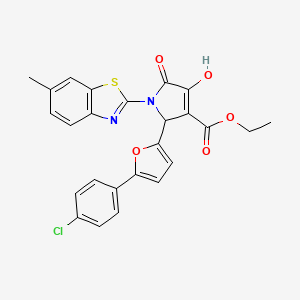

The compound “3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid” is a chemical compound with the molecular formula C24H25N3O2 . It has a molecular weight of 387.5 g/mol . The compound is also known by other names such as QC6352 and 1851373-36-8 .

Molecular Structure Analysis

The compound has a complex structure that includes a tetrahydronaphthalen-1-yl group, a methylphenylamino group, and a pyridine-4-carboxylic acid group . The InChI string representation of the compound isInChI=1S/C24H25N3O2/c1-27 (19-8-3-2-4-9-19)20-10-11-21-17 (14-20)6-5-7-18 (21)15-26-23-16-25-13-12-22 (23)24 (28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3, (H,28,29)/t18-/m0/s1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.5 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 5.3 .Applications De Recherche Scientifique

Treatment of Wilms Tumor

Researchers at St. Jude have found that QC6352 could be effectively used against tumors with high levels of ribosomal biogenesis . The compound was shown to shut down ribosome biogenesis of kidney-derived cancer cells, effectively inhibiting the growth of these cells .

Treatment of Renal Embryonic Lineage Tumors

QC6352 has been tested on oncogenic cells of renal embryonic lineage. The anaplastic Wilms tumor cell line WiT49 and the tumor-forming human embryonic kidney cell line HEK293 demonstrated low nanomolar QC6352 sensitivity . The response to QC6352 in these cells was marked by induction of DNA damage, a DNA repair–associated protein checkpoint response, S-phase cell-cycle arrest, profound reduction of ribosomal protein gene and rRNA transcription, and blockade of newly synthesized proteins .

Treatment of Breast Cancer

QC6352 has been used to establish a method to isolate and propagate breast cancer stem-like cells (BCSC) from individual triple-negative tumors resected from patients after neoadjuvant chemotherapy .

Inhibition of KDM4 Histone Demethylase Family

QC6352 is a drug created to inhibit the KDM4 histone demethylase family . This family of enzymes is involved in various physiological processes including stem cell identity and self-renewal during development, DNA damage repair, and cell-cycle progression . They are overexpressed and associated with malignant cell behavior in multiple human cancers and are therefore potential therapeutic targets .

Treatment of Other High Ribosomal Gene Expression Tumors

The mechanism of action of QC6352 suggests that a broader set of tumors, those with high expression of ribosomal genes at baseline, could be reasonable targets for this compound .

Potential Use in Drug Delivery Systems

Given the role of KDM4A-C in development and cancer, there is potential for QC6352 to be used in drug delivery systems, particularly for the treatment of cancers .

Mécanisme D'action

- Additionally, KDM4A-C can also demethylate H3K36me3/me2 and H3K27me3/me2, as well as possibly non-histone proteins, albeit at a lower rate .

- In cancer, overexpression of KDM4 demethylases can disturb normal cellular balance, making them interesting targets for anti-cancer therapies .

- Further studies would provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) properties .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propriétés

IUPAC Name |

3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMABFRQESMONQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)

![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)